molecular formula C8H8O2 B1212227 2-Methoxytropone CAS No. 2161-40-2

2-Methoxytropone

Cat. No.: B1212227
CAS No.: 2161-40-2
M. Wt: 136.15 g/mol
InChI Key: IQYJSKNHDZZDGA-UHFFFAOYSA-N
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Description

2-Methoxytropone is a cyclic organic compound belonging to the group of natural alkaloids. It has the chemical formula C8H8O2 and a molecular weight of 136.15 g/mol This compound is characterized by a seven-membered ring structure with a methoxy group attached to the second carbon atom

Scientific Research Applications

2-Methoxytropone has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the synthesis of materials with specific electronic and optical properties.

Preparation Methods

The synthesis of 2-Methoxytropone typically involves the reaction of 2-hydroxytropone with dimethyl sulfate in the presence of potassium carbonate. This method yields this compound through a methylation process. Another synthetic route includes the reaction of tropolone with methanol in the presence of an acid catalyst . Industrial production methods often involve similar processes but are optimized for higher yields and purity.

Chemical Reactions Analysis

2-Methoxytropone undergoes various chemical reactions, including:

    Bromination: When treated with bromine in methanol, it forms addition products such as 2,6-dibromo-7,7-dimethoxy and 2,4,6-tribromo-7,7-dimethoxy-2,4-cycloheptadien-1-one. In other solvents like anhydrous ethanol or chloroform, it forms complex compounds.

    Nucleophilic Substitution: It reacts with nucleophiles like sodium methoxide to form stable adducts.

    Oxidation and Reduction: These reactions are less common but can be performed under specific conditions to yield various derivatives.

Common reagents used in these reactions include bromine, methanol, sodium methoxide, and various acids and bases. The major products formed depend on the reaction conditions and the specific reagents used.

Mechanism of Action

The mechanism of action of 2-Methoxytropone involves its interaction with various molecular targets. For example, in bromination reactions, the methoxy group at the second position facilitates nucleophilic attack, leading to the formation of addition products . The exact pathways and molecular targets can vary depending on the specific reaction and conditions.

Comparison with Similar Compounds

2-Methoxytropone is unique due to its methoxy group and seven-membered ring structure. Similar compounds include:

    Tropolone: Lacks the methoxy group and has different reactivity.

    2-Aminotropone: Contains an amino group instead of a methoxy group, leading to different chemical behavior.

    2-Methylaminotropone: Similar to 2-Aminotropone but with a methyl group attached to the amino group.

These compounds share some chemical properties but differ significantly in their reactivity and applications.

Properties

IUPAC Name

2-methoxycyclohepta-2,4,6-trien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYJSKNHDZZDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175993
Record name 2-Methoxytropolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2161-40-2
Record name 2-Methoxy-2,4,6-cycloheptatrien-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2161-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxytropolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxytropolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the mixture of 20 g (0.16 mol) of tropolone (2-hydroxy-2,4,6-cycloheptatrienone), 68 g (0.48 mol) of anhydrous potassium carbonate, 6.1 g (0.016 mol) of dicyclohexyl-18-crown-6 and 750 ml of acetonitrile were added 117 g (0.8 mol) of methyl iodide with stirring. After stirred under reflux for 10 hours, the reaction mixture was filtered. The filtrate was concentrated under reduced pressure, and the residue was dissolved in dichloromethane. After washing with 13.8% aqueous solution of potassium carbonate and water. After drying with magnesium sulfate anhydrous, dichloromethane was evaporated under reduced pressure, and the residue was subjected to purification by means of silica gel column chromatography. Elution was carried out by using ethyl acetate and the solvent was evaporated under reduced pressure to give 20 g of 2-methoxytropone (2-methoxy-2,4,6-cycloheptatrienone) (yield: 92%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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